molecular formula C28H24N4O6 B13143737 1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione CAS No. 88600-79-7

1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione

Cat. No.: B13143737
CAS No.: 88600-79-7
M. Wt: 512.5 g/mol
InChI Key: AWLUCCWKNUBYON-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C28H24N4O6 It is a derivative of anthracene, characterized by the presence of amino groups and methoxyphenoxy groups attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives One common method involves the nitration of anthracene to form 1,4,5,8-tetranitroanthracene, followed by reduction to obtain the tetraamino derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxyphenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer properties, as it can intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 1,4,5,8-tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione exerts its effects involves its ability to interact with biological macromolecules. The amino groups can form hydrogen bonds with nucleic acids and proteins, while the anthracene core can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methylphenoxy groups instead of methoxyphenoxy groups.

    2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of methoxyphenoxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione is unique due to the presence of methoxyphenoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88600-79-7

Molecular Formula

C28H24N4O6

Molecular Weight

512.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(2-methoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O6/c1-35-15-7-3-5-9-17(15)37-19-11-13(29)21-23(25(19)31)28(34)24-22(27(21)33)14(30)12-20(26(24)32)38-18-10-6-4-8-16(18)36-2/h3-12H,29-32H2,1-2H3

InChI Key

AWLUCCWKNUBYON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5OC)N)N

Origin of Product

United States

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